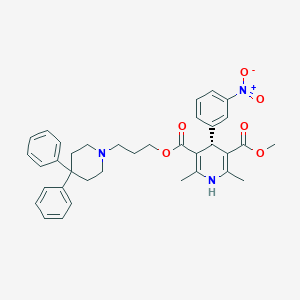
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological properties that make it suitable for use in various laboratory experiments.
Applications De Recherche Scientifique
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have potential applications in various scientific research fields. It has been used as a probe to study the binding of drugs to proteins and to investigate the mechanism of action of various enzymes. This compound has also been used to study the interaction of drugs with DNA and to evaluate the efficacy of anticancer drugs. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been used in the development of new drug delivery systems and as a fluorescent probe for imaging biological systems.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to changes in their activity. This compound has also been found to bind to DNA and to affect its structure and function. The exact mechanism of action of this compound is an area of active research.
Effets Biochimiques Et Physiologiques
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to have unique biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerases and histone deacetylases. This compound has also been found to induce apoptosis in cancer cells and to have anti-inflammatory properties. Additionally, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride has been found to affect the expression of various genes and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in laboratory experiments has several advantages. This compound is easy to synthesize and purify, making it readily available for use in research. It has also been found to be stable under various experimental conditions, allowing for reproducible results. However, there are also limitations to the use of this compound. It has been found to be toxic to some cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the use of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride in scientific research. One area of active research is the development of new drug delivery systems that use this compound as a carrier. Another area of research is the investigation of the mechanism of action of this compound and its interaction with various proteins and enzymes. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride is a chemical compound that has potential applications in various scientific research fields. Its unique biochemical and physiological properties make it suitable for use in laboratory experiments, and its easy synthesis and purification make it readily available for research. However, further studies are needed to fully understand the mechanism of action of this compound and to evaluate its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride involves the condensation of benzimidazole and 2-(2-hydroxyethylamino)benzyl chloride in the presence of a base and a solvent. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis of this compound has been optimized to ensure that it is reproducible and scalable for use in laboratory experiments.
Propriétés
Numéro CAS |
111678-90-1 |
|---|---|
Nom du produit |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Formule moléculaire |
C16H18ClN3O |
Poids moléculaire |
303.78 g/mol |
Nom IUPAC |
2-[(1-benzylbenzimidazol-2-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H17N3O.ClH/c20-11-10-17-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;/h1-9,20H,10-12H2,(H,17,18);1H |
Clé InChI |
YEQDAXKLBPHREW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCCO.Cl |
Autres numéros CAS |
111678-90-1 |
Synonymes |
1-Benzyl-2-(2-hydroxyethylamino)benzimidazole hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















